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Introduction
Gamma-octalactone (γ-octalactone) is a naturally occurring lactone, a cyclic ester, that plays a

significant role as a flavor and fragrance compound.[1] It is a key aroma constituent in a variety

of fruits such as peaches and apricots, as well as in dairy products and aged spirits.[1] Its

characteristic sweet, creamy, and coconut-like aroma with fruity undertones makes it a valuable

ingredient in the food, beverage, and cosmetics industries.[2][3] Beyond its sensory

applications, γ-octalactone serves as a versatile building block in organic synthesis, presenting

opportunities for the development of more complex molecules in pharmaceutical research.[4]

This guide provides a comprehensive overview of its chemical structure, physicochemical

properties, synthesis protocols, analytical methods, and its role in sensory perception.

Chemical Structure and Identification
Gamma-octalactone is chemically known as 5-butyloxolan-2-one.[5][6] Its structure consists of

a five-membered tetrahydrofuran ring with a ketone group at the second position and a butyl

side chain at the fifth position.[7] The presence of a chiral center at the C5 position means that

γ-octalactone exists as two enantiomers, (R)- and (S)-γ-octalactone, which may exhibit different

sensory properties.[8]
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Table 1: Chemical Identifiers for Gamma-Octalactone

Identifier Value

CAS Number 104-50-7[3][6]

Molecular Formula C₈H₁₄O₂[3][7]

IUPAC Name 5-Butyloxolan-2-one[5][6]

Synonyms
4-Octanolide, 4-Hydroxyoctanoic acid lactone,

γ-Octanoic lactone[6]

InChI Key IPBFYZQJXZJBFQ-UHFFFAOYSA-N[6]

SMILES CCCCC1CCC(=O)O1[6]

FEMA Number 2796

Physicochemical Properties
Gamma-octalactone is a colorless to pale yellow liquid at room temperature with a

characteristic sweet, fruity aroma.[1] Its physical and chemical properties are summarized in

the table below.

Table 2: Physicochemical Properties of Gamma-Octalactone
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Property Value Reference

Molecular Weight 142.20 g/mol [7]

Appearance Colorless to pale yellow liquid [1]

Odor

Sweet, creamy, coconut-like,

with peach and apricot

nuances

[1][3]

Boiling Point 234 °C at 760 mmHg [8]

Density ~0.977 g/cm³ at 25 °C [4]

Flash Point >100 °C (>212 °F) [8]

Refractive Index ~1.444 at 20 °C

Solubility
Insoluble in water; soluble in

ethanol and oils
[1]

Vapor Pressure 0.002 mmHg at 25 °C

Synthesis and Production Protocols
Gamma-octalactone can be produced through both chemical synthesis and biotechnological

routes. The choice of method often depends on the desired end-use and whether a "natural" or

"synthetic" label is required.

Chemical Synthesis
Two primary routes for the chemical synthesis of γ-octalactone are commonly employed.

This protocol is adapted from a similar synthesis for γ-undecalactone and describes a plausible

route for γ-octalactone.

Methodology:

Apparatus Setup: A three-necked round-bottom flask is equipped with a dropping funnel, a

thermometer, and a reflux condenser.
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Initial Charge: Add 75 mL of 1-hexanol and 0.2 g of boric acid (catalyst) to the flask.

Heating: Heat the mixture to approximately 170°C with continuous stirring.

Reactant Addition: Prepare a mixture of 25 mL of 1-hexanol, 8.7 mL of acrylic acid, and 2.4

mL of di-tert-butyl peroxide (initiator). Add this mixture dropwise into the reaction flask over

a period of 4-5 hours.

Reaction: After the addition is complete, maintain the reaction mixture at 170°C under

reflux for an additional 3 hours.

Work-up and Purification: Cool the reaction mixture to room temperature. The crude

product can be purified by vacuum distillation to isolate γ-octalactone.
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Caption: Chemical Synthesis Workflow for γ-Octalactone via Radical Addition.

This method involves the acid-catalyzed cyclization of 4-hydroxyoctanoic acid.[8]

Methodology:
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Reactant Preparation: 4-hydroxyoctanoic acid is dissolved in a suitable non-polar solvent

such as toluene.

Catalyst Addition: A catalytic amount of a strong acid, for example, sulfuric acid or p-

toluenesulfonic acid, is added to the solution.

Reaction: The mixture is heated to reflux. Water formed during the reaction is removed

azeotropically using a Dean-Stark apparatus to drive the equilibrium towards the lactone

product.

Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a

sodium bicarbonate solution to neutralize the acid, and then with brine. The organic layer

is dried over anhydrous sulfate and the solvent is removed under reduced pressure. The

resulting crude γ-octalactone is purified by vacuum distillation.

Biotechnological Production (Fermentation)
The production of "natural" γ-octalactone can be achieved via fermentation using various

microorganisms, such as the fungus Mucor circinelloides.[2][9] This process typically involves

the biotransformation of a suitable substrate like an ester of octanoic acid.

Methodology:

Inoculum Preparation: Cultivate Mucor circinelloides in a nutrient-rich broth (e.g., Potato

Dextrose Broth) for 24-48 hours at 25-28°C on a rotary shaker to produce a mature

culture.

Fermentation Setup: In a sterile fermenter, prepare a suitable nutrient broth. Inoculate the

broth with the mature culture.

Substrate Addition: After an initial growth phase of the fungus (e.g., 7 hours), continuously

feed the substrate (e.g., ethyl octanoate) into the fermenter at a controlled rate (e.g., 0.7

mL/L/hour).

Fermentation Conditions: Maintain the fermentation at a controlled temperature (e.g.,

27°C) and pH (e.g., 7.1). Ensure aerobic conditions by maintaining a dissolved oxygen
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concentration of approximately 50% saturation.[9] The total fermentation time is typically

around 40-50 hours in a fermenter.[2]

Product Extraction: After fermentation, acidify the broth to a low pH (e.g., pH 2.5-3.0) to

facilitate the lactonization of any open-chain hydroxy acid.

Purification: Extract the γ-octalactone from the broth using an organic solvent such as

methylene chloride. The solvent is then removed, and the crude product is purified by

distillation.[9]
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Caption: Biochemical Production Workflow for γ-Octalactone via Fermentation.
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Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification

and quantification of γ-octalactone in various matrices due to its volatility.

Quantification by GC-MS
Methodology:

Sample Preparation (Liquid-Liquid Extraction):

For liquid samples (e.g., beverages), pipette 10 mL into a centrifuge tube.

Add a known amount of an internal standard (e.g., γ-undecalactone).

Add 10 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to

separate the layers.

Collect the organic (lower) layer. Repeat the extraction and combine the organic

phases.

Dry the extract over anhydrous sodium sulfate and concentrate under a gentle stream of

nitrogen to a final volume of ~100 µL.[10]

GC-MS Analysis:

Gas Chromatograph (GC) Conditions:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x

0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min

to 250°C, and hold for 5 minutes.

Injector: Splitless mode at 250°C.

Mass Spectrometer (MS) Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: Acquire mass spectra over an m/z range of 40-300 amu.

Identification: Identify γ-octalactone based on its retention time and comparison of its

mass spectrum with a reference spectrum. The characteristic base peak is often at

m/z 85.[4]

Quantification:

Prepare a calibration curve using standard solutions of γ-octalactone of known

concentrations.

Quantify the amount of γ-octalactone in the sample by comparing its peak area relative

to the internal standard against the calibration curve.

Sensory Perception and Biological Activity
The perception of γ-octalactone's aroma is initiated by its interaction with olfactory receptors in

the nasal cavity.

Olfactory Signaling Pathway
Odorants like γ-octalactone are volatile molecules that, upon inhalation, bind to Olfactory

Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).[11] These

receptors are G-protein coupled receptors (GPCRs).[12] The binding of an odorant molecule

induces a conformational change in the receptor, which in turn activates an associated G-

protein (G_olf).[12] This initiates a signal transduction cascade, as depicted in the diagram

below.
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Caption: General Olfactory Signaling Pathway for Odor Perception.

Sensory Evaluation Protocols
To characterize the sensory profile of γ-octalactone or to determine if its presence in a product

is detectable, standardized sensory evaluation methods are used.

This is a discriminative test to determine if a sensory difference exists between two samples.[9]

[13]
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Objective: To determine if a product with added γ-octalactone is perceptibly different from a

control product.

Methodology:

Panelists: A panel of 20-40 untrained or trained assessors is typically used.

Sample Preparation: Prepare two sets of samples: a control (A) and the test sample with

γ-octalactone (B).

Presentation: Each panelist receives three coded samples, where two are identical and

one is different (e.g., AAB, ABA, BAA, BBA, BAB, ABB). The presentation order is

randomized across panelists.[2]

Evaluation: Panelists are instructed to taste or smell each sample from left to right and

identify the "odd" or "different" sample.

Data Analysis: The number of correct identifications is tallied. Statistical tables (based on

the binomial distribution) are used to determine if the number of correct judgments is

significantly greater than what would be expected by chance (which is 1/3 for a triangle

test).[2]

This method provides a detailed sensory profile of a product.[7][11]

Objective: To identify and quantify the specific sensory attributes of γ-octalactone.

Methodology:

Panelists: A small panel of 8-15 highly trained assessors is required. Training can take 40-

120 hours.[11]

Vocabulary Development: In initial sessions, panelists are presented with γ-octalactone at

various concentrations and collectively develop a list of descriptive terms (e.g., "coconut,"

"creamy," "peach," "waxy," "sweet").

Scaling and Training: Panelists are trained to use an intensity scale (e.g., a 15-point scale

or an unstructured line scale) to rate the intensity of each attribute. Reference standards
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may be used to anchor the scale points.

Evaluation: In individual booths, panelists rate the intensity of each attribute for the test

sample. The evaluations are done independently and typically replicated.

Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance

(ANOVA) to determine significant differences in attributes between products. The results

are often visualized as a "spider web" plot to show the sensory profile.

Applications in Research and Drug Development
Gamma-octalactone's utility extends beyond the flavor and fragrance industry into scientific

research and development.

Chiral Synthesis: As a chiral molecule, γ-octalactone can serve as a starting material or

intermediate in the asymmetric synthesis of more complex molecules, including

pharmaceuticals and natural products.

Insect Attractant Research: It has been identified as a component of fruit aromas that can act

as a kairomone, attracting certain insect species.[10] This makes it a subject of interest in the

development of environmentally friendly pest management strategies.

Metabolite Studies: Gamma-octalactone is a known metabolite in various biological

systems, including mammals and fungi.[4] Studying its formation and degradation can

provide insights into metabolic pathways.

Flavor Chemistry: In food science, research continues to explore how γ-octalactone interacts

with other food components to create complex flavor profiles and how its formation is

affected by processing and storage conditions.[10]

Conclusion
Gamma-octalactone is a multifaceted compound with significant industrial and research

applications. Its well-defined chemical structure and characteristic sensory properties make it a

staple in the flavor and fragrance industries. The availability of both chemical and

biotechnological synthesis routes provides flexibility in its production. For researchers and drug

development professionals, its stable lactone structure offers a valuable scaffold for the
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synthesis of novel compounds. A thorough understanding of its properties, synthesis, and

analytical methods is crucial for its effective application and for exploring its full potential in

various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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